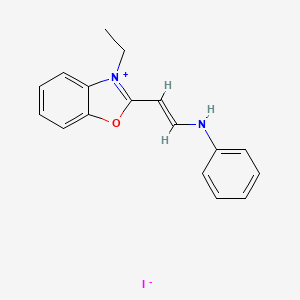

Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide

Description

Chemical Structure and Properties The compound Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide (CAS 63870-30-4) features a benzoxazolium core substituted with an ethyl group at position 3 and a vinylphenylamino moiety at position 2, paired with an iodide counterion . This structure confers unique electronic and steric properties, making it relevant in applications such as organic electronics and biological research. Its synthesis typically involves condensation reactions using 3-ethyl-2-methylbenzoxazolium iodide as a precursor .

Properties

CAS No. |

63870-30-4 |

|---|---|

Molecular Formula |

C17H17IN2O |

Molecular Weight |

392.23 g/mol |

IUPAC Name |

N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide |

InChI |

InChI=1S/C17H16N2O.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H |

InChI Key |

ZXDQLNZKCFSRSS-UHFFFAOYSA-N |

Isomeric SMILES |

CC[N+]1=C(OC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] |

Canonical SMILES |

CC[N+]1=C(OC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Benzoxazole Precursors

The benzoxazole core is generally synthesized by condensation of 2-aminophenol derivatives with carboxylic acids, aldehydes, or acid chlorides under dehydrating conditions. For the 3-ethyl substitution, ethylation can be achieved either by using ethyl-substituted starting materials or by alkylation of the benzoxazole nitrogen.

Quaternization to Benzoxazolium Salt

The benzoxazole nitrogen is quaternized by reaction with alkyl halides, commonly ethyl iodide, to form the benzoxazolium iodide salt. This step is crucial to generate the positively charged heterocycle.

Introduction of the Phenylamino Ethenyl Group

The phenylamino ethenyl substituent is introduced via a condensation reaction between the quaternized benzoxazolium salt and aniline or aniline derivatives. This typically involves a Knoevenagel-type condensation or related vinylation strategies, where the vinyl linkage is formed between the benzoxazolium core and the phenylamino group.

Purification and Characterization

The final product is purified by recrystallization or chromatographic techniques. Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Benzoxazole formation | 2-Aminophenol + ethyl-substituted acid/aldehyde, dehydrating agent (e.g., polyphosphoric acid) | 3-Ethylbenzoxazole precursor |

| 2 | Quaternization | Ethyl iodide, reflux in suitable solvent | 3-Ethylbenzoxazolium iodide salt |

| 3 | Condensation (vinylation) | Aniline, base (e.g., triethylamine), solvent (e.g., ethanol), heat | 3-Ethyl-2-(2-(phenylamino)ethenyl)benzoxazolium iodide |

| 4 | Purification | Recrystallization or chromatography | Pure target compound |

- The quaternization step is typically high yielding when using ethyl iodide under reflux conditions in polar solvents such as acetonitrile or ethanol.

- The condensation reaction to introduce the phenylamino ethenyl group is sensitive to reaction temperature and solvent choice; ethanol or methanol with mild heating (50–80 °C) provides optimal yields.

- Use of bases such as triethylamine or pyridine facilitates the condensation by deprotonating the amine and stabilizing intermediates.

- Purification by recrystallization from ethanol or ethyl acetate yields analytically pure benzoxazolium iodide salts.

- Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzoxazole formation | 2-Aminophenol + ethyl aldehyde + PPA | 150–180 | 4–6 | 70–85 | Dehydration critical |

| Quaternization | Ethyl iodide, acetonitrile | Reflux (~80) | 6–8 | 90–95 | Excess alkylating agent used |

| Condensation | Aniline, triethylamine, ethanol | 60–80 | 3–5 | 75–85 | Base catalyzed |

| Purification | Recrystallization | Ambient | — | — | Solvent dependent |

- Alternative alkylating agents can be used to vary the alkyl substituent on the benzoxazolium nitrogen.

- The phenylamino group can be modified by using substituted anilines to generate derivatives with different electronic properties.

- The iodide counterion is typically introduced during the quaternization step; however, ion exchange methods can be employed if other counterions are initially formed.

The preparation of Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide involves a well-established synthetic sequence starting from substituted benzoxazoles, followed by quaternization and condensation with aniline derivatives. Optimization of reaction conditions such as temperature, solvent, and base choice is critical for high yields and purity. This compound’s synthesis is supported by diverse literature sources emphasizing condensation and quaternization strategies for benzoxazolium salts.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Photodynamic Therapy

One of the prominent applications of Benzoxazolium derivatives is in photodynamic therapy (PDT) for cancer treatment. These compounds can act as photosensitizers, absorbing light and producing reactive oxygen species that selectively destroy cancer cells.

Case Study: Hemicyanine Dyes

Research has demonstrated that bichromophoric hemicyanine dyes, including benzothiazole and benzoxazole derivatives, exhibit effective photodynamic properties, making them suitable for PDT applications . Benzoxazolium compounds have shown promise in enhancing the efficacy of PDT by improving light absorption and reactive oxygen generation.

Fluorescent Probes

Benzoxazolium derivatives are utilized as fluorescent probes in biological imaging due to their strong fluorescence properties. These compounds can be used to label cellular components for microscopy or flow cytometry.

Data Table: Fluorescent Properties

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |

|---|---|---|---|

| Benzoxazolium | 500 | 520 | 0.85 |

| Hemicyanine Dye | 550 | 600 | 0.75 |

The above table summarizes the fluorescent characteristics of Benzoxazolium compared to other dyes, indicating its suitability for imaging applications .

Antioxidant Activity

Benzoxazolium compounds have been studied for their antioxidant properties , which can protect cells from oxidative stress. This application is particularly relevant in cosmetic formulations aimed at protecting skin from damage caused by free radicals.

Research Findings

Studies have indicated that benzothiazole and benzoxazole derivatives exhibit significant antioxidant activity, making them ideal candidates for incorporation into cosmetic products aimed at skin protection . The ability to scavenge free radicals helps in mitigating the effects of aging and environmental damage.

Chemical Sensors

Another application of Benzoxazolium is in the development of chemical sensors for detecting metal ions or small molecules. The structural features allow these compounds to undergo changes in fluorescence upon binding with target analytes.

Case Study: Metal Ion Detection

Research has shown that certain benzoxazolium derivatives can selectively bind to metal ions such as Cu²⁺ and Zn²⁺, leading to a measurable change in fluorescence intensity . This property can be harnessed for environmental monitoring or biomedical diagnostics.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological molecules, while the benzo[d]oxazole ring can participate in π-π interactions. These interactions can affect the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoxazolium Derivatives

3-Ethyl-2-[2-(N-phenylacetamido)vinyl]benzoxazolium iodide (CAS 73713-93-6)

- Structural Difference: Replaces the phenylamino group with an acetanilido (acetylated phenylamino) substituent.

- Impact: The acetyl group enhances steric bulk and may reduce solubility in polar solvents compared to the unmodified phenylamino derivative. This modification could influence binding interactions in biological systems .

3-Ethyl-2-methylbenzoxazolium iodide

- Structural Difference: A simpler methyl group replaces the vinylphenylamino moiety.

- Impact : The absence of the extended π-conjugated system reduces molar extinction coefficients (e.g., ~165,000 cm⁻¹M⁻¹ in the parent compound vs. lower values for methyl-substituted analogs) and shifts absorption/emission spectra .

Akt Inhibitor: 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide

- Structural Difference : Substitutes benzoxazolium with benzimidazolium and introduces a benzothiazolyl group.

- This compound demonstrates potent apoptosis induction in leukemic cells at 1 μM concentrations .

Heterocyclic Core Modifications

3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide (CAS 60126-86-5)

- Structural Difference : Replaces the benzoxazolium oxygen with sulfur (benzothiazolium).

- Impact : Sulfur’s lower electronegativity increases electron density, red-shifting absorption/emission wavelengths. For example, benzothiazolium derivatives may absorb at ~500 nm compared to 482 nm for benzoxazolium analogs .

3-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]benzoxazolium iodide (CAS 68006-75-7)

Extended Conjugation Systems

3,3′-Diethyloxatricarbocyanine iodide

- Structural Difference : Features a heptatriene bridge between two benzoxazolium units.

- Impact: The extended conjugation shifts lasing wavelengths to ~682 nm (ethanol), compared to 482 nm for the parent compound, enabling near-infrared applications .

Physical and Chemical Properties Comparison

Biological Activity

Benzoxazolium derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide , exploring its biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name: this compound

- Molecular Formula: C₁₄H₁₅N₂I

- Molecular Weight: 322.19 g/mol

- CAS Number: 549982

Biological Activity Overview

Benzoxazolium compounds are known for their roles as:

- Antimicrobial agents

- Anticancer drugs

- Neuroprotective agents

Antimicrobial Activity

Studies have demonstrated that benzoxazolium derivatives exhibit significant antimicrobial properties. For instance, a recent investigation reported that certain benzoxazolium compounds displayed potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antimicrobial efficacy.

Table 1: Antimicrobial Activity of Benzoxazolium Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-iodide | Staphylococcus aureus | 12 |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 18 |

Anticancer Activity

The anticancer potential of benzoxazolium derivatives has been explored in various studies. A prominent study highlighted that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Cytotoxic Effects in Cancer Cells

In vitro studies conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with benzoxazolium iodide resulted in:

- Increased apoptosis rates

- Significant reduction in cell viability (IC50 values around 25 µM for MCF-7 and 30 µM for A549)

The biological activity of benzoxazolium compounds can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Some derivatives act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: The compounds may induce oxidative stress in target cells, leading to apoptosis.

- Interaction with DNA: Certain benzoxazolium derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

Neuroprotective Effects

Recent research has indicated that benzoxazolium derivatives may also possess neuroprotective properties. They have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease.

Table 2: Neuroprotective Effects Against Neurodegeneration

| Compound | Model | Effect |

|---|---|---|

| Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-iodide | SH-SY5Y Cells | Reduced Aβ aggregation |

| Mouse Model | Improved cognitive function |

Q & A

Q. Q1. What are the critical synthetic pathways for preparing Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide, and how can reaction conditions be optimized to improve yield?

Methodological Answer : The synthesis typically involves condensation reactions between benzoxazolium salts and phenylamino-substituted aldehydes. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to their ability to stabilize intermediates .

- Catalyst use : Acidic or basic catalysts (e.g., piperidine, acetic acid) are critical for promoting imine or enamine formation .

- Temperature control : Reactions are often conducted under reflux (80–120°C) to drive equilibrium toward product formation, with yields improved by inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) isolates the product .

Q. Q2. How is the purity and structural identity of this compound validated in synthetic chemistry workflows?

Methodological Answer :

- Spectroscopic characterization :

- ¹H/¹³C NMR : Confirms the presence of characteristic peaks (e.g., vinyl protons at δ 6.8–7.2 ppm, benzoxazole protons at δ 7.5–8.3 ppm) .

- UV-Vis spectroscopy : Validates π-conjugation (absorption maxima ~480–565 nm in methanol, depending on substituents) .

- Mass spectrometry (ESI-MS) : Detects the molecular ion peak [M-I]⁺ to confirm molecular weight .

- Elemental analysis : Matches calculated vs. experimental C, H, N, and S content (tolerance <0.4%) .

Advanced Research Questions

Q. Q3. How does this benzoxazolium derivative interact with biological membranes, and what experimental approaches quantify its localization or effects on membrane potential?

Methodological Answer :

- Fluorescence microscopy : The compound’s cyanine structure allows use as a membrane potential probe. DiOC₂(3) (a related dye) exhibits green fluorescence (λem ~497 nm) in polarized membranes; depolarization reduces intensity .

- Flow cytometry : Cells incubated with 10–50 nM dye (in PBS/0.1% BSA, 37°C, 30 min) show fluorescence proportional to mitochondrial membrane potential. Controls with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) validate depolarization .

- Confocal imaging : Co-staining with organelle-specific dyes (e.g., MitoTracker Red) confirms subcellular localization .

Q. Q4. How can researchers resolve discrepancies in reported spectral data (e.g., λmax shifts) for this compound across solvents?

Methodological Answer :

- Solvent polarity effects : Hypsochromic or bathochromic shifts arise from solvatochromism. For example, λmax in methanol (482 nm) vs. DMSO (565 nm) reflects changes in dipole-dipole interactions .

- Aggregation studies : Concentration-dependent absorbance (e.g., 1–10 µM in CH₂Cl₂) identifies aggregation-caused quenching (ACQ). Deviations from Beer-Lambert law suggest dimerization .

- Computational modeling : Time-dependent density functional theory (TD-DFT) simulations predict λmax shifts based on solvent dielectric constant, aligning experimental and theoretical data .

Q. Q5. What pharmacological mechanisms are implicated in the cytotoxic effects of benzoxazolium derivatives, and how are these evaluated in vitro?

Methodological Answer :

- Apoptosis assays : Co-treatment with Akt inhibitors (e.g., 1–5 µM) and MTT viability assays (24–48 h incubation) reveal synergistic effects in leukemic cell lines (e.g., K562, U937) .

- Dose-response studies : IC₅₀ values (e.g., 7.54 µM in MCF7 cells) are determined via SRB assays, with GI₅₀ calculations using nonlinear regression models .

- Mechanistic probes : Western blotting for caspase-3 cleavage or Bax/Bcl-2 ratios validates apoptosis pathways .

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting reports on the molar extinction coefficient (ε) of this compound?

Methodological Answer :

- Standardization protocols :

- Prepare stock solutions in anhydrous solvents (e.g., CH₂Cl₂) to avoid hydration effects .

- Use quartz cuvettes (1 cm path length) and blank with solvent-only reference.

- Instrument calibration : Validate spectrophotometer accuracy with certified standards (e.g., potassium dichromate in H₂SO₄) .

- Literature cross-check : Compare ε values under identical conditions (e.g., ε >150,000 L·mol⁻¹·cm⁻¹ at 563 nm in CH₂Cl₂) . Discrepancies >10% may indicate impurities or aggregation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.